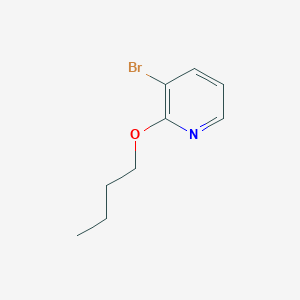

3-Bromo-2-butoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-butoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-2-3-7-12-9-8(10)5-4-6-11-9/h4-6H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBQFLFAGFDTGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Bromo 2 Butoxypyridine

De Novo Synthesis Approaches to 3-Bromo-2-butoxypyridine

De novo synthesis strategies focus on building the target molecule from simpler, non-pyridine starting materials. These can be categorized by the final key bond-forming step: introducing the butoxy group to a pre-formed bromopyridine or brominating a pre-existing butoxypyridine.

Direct Butoxylation of 3-Bromopyridine (B30812)

The direct synthesis of this compound from 3-Bromopyridine involves a nucleophilic aromatic substitution (SNAr) reaction. In this proposed pathway, a butoxide salt, such as sodium butoxide or potassium butoxide, acts as the nucleophile, displacing a hydride ion or proceeding through a pyridyne intermediate to introduce the butoxy group at the C2 position.

However, direct nucleophilic substitution on an unsubstituted carbon of the 3-halopyridine ring is challenging. The electron-withdrawing nature of the pyridine (B92270) nitrogen deactivates the C3 and C5 positions towards nucleophilic attack and only moderately activates the C2, C4, and C6 positions. Reactions involving nucleophilic attack at the C2 position of 3-bromopyridine often require harsh conditions or proceed through a highly reactive 3,4-pyridyne intermediate, which can lead to a mixture of products. For instance, reactions of 3-halopyridines with strong bases like potassium amide can generate pyridyne intermediates, leading to amination at both the C3 and C4 positions. A similar lack of regioselectivity could be anticipated with butoxide under such conditions.

Bromination of 2-Butoxypyridine (B1266424)

An alternative de novo approach is the electrophilic bromination of 2-butoxypyridine. In this method, the alkoxy-substituted pyridine ring is subjected to a brominating agent. The 2-butoxy group is an activating, ortho-, para-directing group. In the context of the pyridine ring, this directs electrophilic attack to the C3 and C5 positions.

Therefore, treating 2-butoxypyridine with an electrophilic bromine source (e.g., Br₂, N-bromosuccinimide) would be expected to yield a mixture of this compound and 5-bromo-2-butoxypyridine. The electrophilic substitution on the pyridine ring is generally less facile than on benzene (B151609) and often requires forcing conditions, which can lead to side reactions or decomposition. google.comgoogle.com Achieving high regioselectivity for the desired 3-bromo isomer over the 5-bromo isomer can be a significant challenge, necessitating careful optimization of reaction conditions or complex purification procedures.

Synthesis via Precursor Functionalization

Methods involving the modification of pre-functionalized pyridine intermediates are often more direct and regioselective. These routes leverage existing functional groups to install the desired bromo and butoxy substituents in the correct positions.

Alkylation of Brominated 2-Pyridones (e.g., 3-bromo-2-pyridone)

A highly effective and common strategy for synthesizing 2-alkoxypyridines is the alkylation of the corresponding 2-pyridone precursor. This two-step approach begins with the synthesis of 3-bromo-2-pyridone, which exists in tautomeric equilibrium with 3-bromo-2-hydroxypyridine (B31989). This intermediate can be synthesized by methods such as the bromination of 2-pyridone (2-hydroxypyridine). chemicalbook.com

The subsequent step is an O-alkylation, typically a Williamson ether synthesis, where the pyridone is treated with a butylating agent. chemistrysteps.commasterorganicchemistry.comucalgary.ca The pyridone is first deprotonated with a suitable base to form the pyridoxide anion, which then acts as a nucleophile, attacking an alkyl halide like 1-bromobutane (B133212) in an SN2 reaction. chemistrysteps.comjk-sci.com The choice of base and solvent is critical to favor O-alkylation over competing N-alkylation. researchgate.netorganic-chemistry.org

Table 1: Reagents and Conditions for Williamson Ether Synthesis of this compound

| Parameter | Reagent/Condition | Purpose |

|---|---|---|

| Precursor | 3-Bromo-2-pyridone | Provides the pyridine core with the correct bromine position. |

| Alkylating Agent | 1-Bromobutane, 1-Iodobutane | Source of the n-butyl group. |

| Base | NaH, K₂CO₃, Cs₂CO₃ | Deprotonates the pyridone to form the nucleophilic anion. jk-sci.com |

| Solvent | DMF, DMSO, Acetonitrile (B52724) | Aprotic polar solvents that facilitate SN2 reactions. jk-sci.com |

Modification of Halogenated Pyridine Intermediates

This strategy involves the selective functionalization of a dihalogenated pyridine. A plausible route to this compound starts with 2,3-dibromopyridine (B49186). The bromine atom at the C2 position of a pyridine ring is significantly more activated towards nucleophilic aromatic substitution than a bromine at the C3 position. This difference in reactivity allows for a regioselective substitution.

By treating 2,3-dibromopyridine with one equivalent of sodium butoxide, the butoxide ion will preferentially displace the more labile bromine at the C2 position, yielding this compound as the major product. This type of regioselective substitution is a known phenomenon in pyridine chemistry and provides a direct route to the target compound from commercially available precursors.

Optimization of Reaction Parameters and Yields in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, particularly for the more viable precursor functionalization routes.

For the alkylation of 3-bromo-2-pyridone , key parameters include:

Base: Strong, non-nucleophilic bases like sodium hydride (NaH) are effective for complete deprotonation, driving the reaction forward. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures. The choice of base can influence the O- versus N-alkylation ratio. researchgate.netorganic-chemistry.org

Solvent: Polar aprotic solvents such as DMF or DMSO are ideal as they solvate the cation of the base while leaving the pyridoxide anion highly reactive, thus accelerating the rate of the SN2 reaction. jk-sci.com

Temperature: The reaction temperature affects the rate of reaction. While gentle heating can increase the rate, excessively high temperatures may promote side reactions, such as elimination of the alkyl halide or decomposition.

Alkylating Agent: The choice of leaving group on the butyl chain (I > Br > Cl) influences the reaction rate, with butyl iodide generally being the most reactive.

For the nucleophilic substitution of 2,3-dibromopyridine , optimization focuses on:

Stoichiometry: Using a slight excess of the dihalopyridine relative to the sodium butoxide can help minimize the potential for a second substitution reaction that would form 2,3-dibutoxypyridine.

Temperature: The reaction should be conducted at the lowest temperature that allows for a reasonable reaction rate to enhance the kinetic selectivity for substitution at the C2 position over the less reactive C3 position.

Solvent: The reaction is typically carried out in the corresponding alcohol (butanol) or in a polar aprotic solvent to ensure the solubility of the butoxide salt.

Table 2: Optimization Parameters for Key Synthetic Routes

| Synthetic Route | Parameter | Effect on Reaction | Optimal Condition (General) |

|---|---|---|---|

| Alkylation of 3-Bromo-2-pyridone | Base Strength (e.g., NaH vs. K₂CO₃) | Affects rate of deprotonation and O-/N-selectivity. | Strong base (NaH) for rapid, complete deprotonation. jk-sci.com |

| Solvent Polarity (e.g., DMF vs. Toluene) | Polar aprotic solvents enhance SN2 rate. | DMF, DMSO, or Acetonitrile. jk-sci.com | |

| Temperature | Increases reaction rate but can promote side reactions. | Room temperature to moderate heat (e.g., 50-80 °C). | |

| Substitution of 2,3-Dibromopyridine | Stoichiometry (Butoxide:Dibromide) | Controls mono- vs. di-substitution. | ~1.0 equivalent of sodium butoxide. |

| Temperature | Lower temperatures favor kinetic control and regioselectivity. | As low as practical for a sufficient reaction rate. |

Catalytic Systems and Reagents Utilized in Bromoalkoxypyridine Synthesis

The synthesis of bromoalkoxypyridines often involves multi-step processes that rely on efficient catalytic systems to achieve high yields and selectivity. The formation of the C-Br and C-O bonds on the pyridine core can be accomplished through various strategies, frequently employing transition metal catalysts.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis and have been applied to the formation of pyridine derivatives. mdpi.commdpi.com For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) are used in Suzuki cross-coupling reactions to form C-C bonds with bromopyridines as substrates. mdpi.com While not a direct synthesis of the C-O bond, these methods highlight the utility of palladium catalysts in functionalizing bromopyridines. Similarly, Stille and Negishi couplings, utilizing palladium complexes, are effective for creating substituted pyridines. mdpi.comresearchgate.net The choice of catalyst and ligand is crucial; systems generated in situ from a palladium precursor like palladium(II) acetylacetonate (B107027) ([Pd(acac)2]) with ligands such as triphenylphosphine (B44618) (PPh3) or triphenyl phosphite (B83602) (P(OPh)3) have shown high activity in coupling reactions involving brominated pyridines. researchgate.net

Copper-based catalysts also play a significant role, often favored for their lower cost and unique reactivity. beilstein-journals.org Copper catalysts are well-known for their use in Ullmann-type reactions, which can be used to form C-O bonds. In the synthesis of imidazopyridines, various copper salts, complexes, and nanoparticles have been used effectively, demonstrating their versatility in functionalizing the pyridine ring. beilstein-journals.org For the synthesis of bipyridines, a bimetallic system using stoichiometric copper powder with a catalytic amount of palladium(II) acetate (B1210297) has been reported to be effective for the coupling of bromopyridines. mdpi.com

A direct and high-yield method for the O-alkylation of bromo-2-pyridones involves the use of silver carbonate. clockss.org In this procedure, a bromo-substituted 2-pyridone is treated with an alkyl halide (such as butyl bromide) in the presence of silver carbonate in a nonpolar solvent like benzene. This method has been shown to produce various bromo-2-alkoxypyridines in excellent yields (90-99%). clockss.org The ambident anion of the 2-pyridone, when generated by silver carbonate, undergoes selective O-alkylation. clockss.org

Iron-catalyzed reactions are emerging as a more sustainable alternative. A facile iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the synthesis of substituted pyridines, demonstrating good functional group tolerance in the presence of ferric chloride (FeCl3). rsc.org

Below is a table summarizing various catalytic systems used in the synthesis of substituted pyridine derivatives, including bromoalkoxypyridines.

| Catalyst/Reagent System | Reaction Type | Substrates | Key Features |

| Pd(PPh₃)₄ / K₃PO₄ | Suzuki Coupling | 5-bromo-2-methylpyridin-3-amine, Arylboronic acids | Forms C-C bonds; moderate to good yields. mdpi.com |

| [Pd(acac)₂] / P(OPh)₃ | Stille-type Coupling | Dihalogenopyridines, Organostannylpyridines | High catalytic activity for C-C bond formation. researchgate.net |

| Cu powder / Pd(OAc)₂ | Ullmann Coupling | Bromopyridines | Bimetallic system; good tolerance for functional groups. mdpi.com |

| Silver Carbonate (Ag₂CO₃) | O-Alkylation | Bromo-2-pyridones, Alkyl halides | High yields (93-99%) for bromo-2-alkoxypyridines; selective O-alkylation. clockss.org |

| FeCl₃ | Cyclization | Ketoxime acetates, Aldehydes | Green synthesis of symmetrical pyridines; additive-free. rsc.org |

| CuO/CuAl₂O₄ and D-glucose | Three-Component Reaction | 2-Aminopyridine, Phenylacetylene, Benzaldehydes | Synthesis of N-fused pyridines in appreciable yields. beilstein-journals.org |

Green Chemistry Principles in the Synthesis of this compound and Related Analogs

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of heterocyclic compounds like pyridine derivatives. ijarsct.co.in Traditional methods often involve harsh reaction conditions, hazardous solvents, and generate significant waste. benthamscience.com Modern approaches aim to mitigate these issues by developing more environmentally benign and efficient synthetic routes.

One key principle of green chemistry is the use of alternative reaction media to replace volatile and often toxic organic solvents. Ionic liquids (ILs) have emerged as a promising alternative, acting as both solvents and catalysts. benthamscience.com Their low volatility, thermal stability, and recyclability make them environmentally friendly options. benthamscience.com The use of ILs can lead to improved yields, higher selectivity, and milder reaction conditions, thereby reducing energy consumption and the formation of hazardous byproducts. benthamscience.com Water is another green solvent utilized in some pyridine syntheses, particularly in multicomponent reactions like the Hantzsch condensation catalyzed by protic pyridinium (B92312) ionic liquids. benthamscience.com

Solvent-free, or solid-state, reactions represent another significant green chemistry strategy. ijarsct.co.inacs.org Conducting reactions without a solvent minimizes waste and can sometimes enhance reaction rates. A one-pot, four-component synthesis of tetraarylpyridines has been described that proceeds under solvent-free conditions in air, with water as the only byproduct, offering an economical and eco-friendly route. acs.org

The use of alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times and improve energy efficiency. ijarsct.co.innih.gov Microwave-assisted synthesis has been successfully applied to the synthesis of various pyridine derivatives, often leading to higher yields and cleaner products compared to conventional heating methods. nih.gov For example, a one-pot, four-component reaction to produce novel pyridines demonstrated significantly shorter reaction times (2–7 minutes) and excellent yields (82%–94%) under microwave irradiation compared to conventional heating. nih.gov

Catalysis is at the heart of green chemistry, and the development of more sustainable catalysts is a major focus. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. acs.org Examples include metal-organic frameworks (MOFs) like UiO-66, which have been used for the synthesis of trisubstituted pyridines. acs.org Biocatalysts, such as enzymes, are also of great interest due to their high selectivity and ability to operate under mild conditions, offering a promising green alternative for pyridine synthesis. ijarsct.co.in Furthermore, replacing precious metal catalysts (like palladium) with catalysts based on more abundant and less toxic metals, such as iron, aligns with green chemistry goals. rsc.org

The table below outlines several green chemistry approaches applicable to the synthesis of pyridine analogs.

| Green Chemistry Principle | Approach | Example Application | Advantages |

| Alternative Solvents | Ionic Liquids (ILs) | One-pot multicomponent synthesis of pyridines. benthamscience.com | Recyclable, non-volatile, can act as catalyst, milder conditions. benthamscience.com |

| Water | Hantzsch condensation for polyhydroquinoline synthesis. benthamscience.com | Non-toxic, readily available, safe. | |

| Energy Efficiency | Microwave-Assisted Synthesis | One-pot, four-component synthesis of pyridine derivatives. nih.gov | Drastically reduced reaction times, improved yields, energy saving. ijarsct.co.innih.gov |

| Waste Minimization | Solvent-Free Reactions | Four-component annulation for tetraarylpyridines. acs.org | Eliminates solvent waste, simplified workup, potential for higher throughput. ijarsct.co.inacs.org |

| One-Pot/Multicomponent Reactions | Synthesis of functionalized pyridines from simple precursors. benthamscience.comnih.gov | Reduces intermediate isolation steps, saves time and resources, minimizes waste. benthamscience.com | |

| Sustainable Catalysis | Heterogeneous Catalysts | Metal-Organic Frameworks (e.g., UiO-66) for pyridine synthesis. acs.org | Ease of separation, reusability, reduced metal contamination in products. acs.org |

| Earth-Abundant Metal Catalysts | Iron-catalyzed cyclization for pyridine synthesis. rsc.org | Low cost, low toxicity, environmentally benign compared to precious metals. rsc.org | |

| Biocatalysis | Enzyme-mediated reactions. ijarsct.co.in | High selectivity, mild reaction conditions, use of renewable resources. ijarsct.co.in |

By integrating these catalytic systems and green chemistry principles, the synthesis of this compound and its analogs can be achieved more efficiently and sustainably, meeting the increasing demands for environmentally responsible chemical production.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 2 Butoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Bromo-2-butoxypyridine, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals unequivocally.

While specific experimental data for this compound is not publicly available in the searched literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral characteristics. The expected signals for the pyridine (B92270) ring protons and the butoxy side chain can be estimated, providing a foundational understanding of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyridine ring and the butoxy group are expected. The pyridine ring protons, due to their positions in the aromatic system and the influence of the bromo and butoxy substituents, would appear in the aromatic region of the spectrum. The protons of the butoxy side chain would be observed in the aliphatic region, with characteristic multiplicities and coupling patterns reflecting their connectivity.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.7 - 7.9 | Doublet of doublets (dd) | ~7-8, ~1-2 |

| H-5 | 6.9 - 7.1 | Doublet of doublets (dd) | ~7-8, ~5-6 |

| H-6 | 8.0 - 8.2 | Doublet of doublets (dd) | ~5-6, ~1-2 |

| O-CH ₂-CH₂-CH₂-CH₃ | 4.2 - 4.4 | Triplet (t) | ~6-7 |

| O-CH₂-CH ₂-CH₂-CH₃ | 1.7 - 1.9 | Sextet | ~6-7 |

| O-CH₂-CH₂-CH ₂-CH₃ | 1.4 - 1.6 | Sextet | ~7-8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are anticipated, five for the pyridine ring and four for the butoxy chain. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the bromo and butoxy substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 160 - 165 |

| C-3 | 110 - 115 |

| C-4 | 140 - 145 |

| C-5 | 115 - 120 |

| C-6 | 145 - 150 |

| O -CH₂-CH₂-CH₂-CH₃ | 65 - 70 |

| O-C H₂-CH₂-CH₂-CH₃ | 30 - 35 |

| O-CH₂-C H₂-CH₂-CH₃ | 18 - 22 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments from 1D NMR and to establish the complete connectivity of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment would reveal the ¹H-¹H coupling correlations. For this compound, cross-peaks would be expected between adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6) and between adjacent methylene (B1212753) and methyl groups in the butoxy chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different fragments of the molecule. For instance, correlations between the O-CH ₂ protons of the butoxy group and the C-2 carbon of the pyridine ring would definitively establish the point of attachment of the side chain.

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₉H₁₂BrNO), distinguishing it from other compounds with the same nominal mass. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules, often resulting in the observation of the protonated molecule [M+H]⁺. In the case of this compound, the pyridine nitrogen can be readily protonated. The resulting ESI-MS spectrum would show a prominent pair of peaks corresponding to [C₉H₁₃BrNO]⁺, again reflecting the bromine isotopic distribution. Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion could be performed to induce fragmentation. Expected fragmentation pathways would likely involve the loss of the butoxy side chain or parts thereof, providing further confirmation of the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and probing the vibrational modes of a molecule. In the structural analysis of this compound, IR spectroscopy provides critical information by identifying characteristic vibrations associated with the pyridine ring, the carbon-bromine bond, and the butoxy group. While a dedicated experimental spectrum for this compound is not publicly available, a detailed analysis can be constructed by examining the spectra of analogous compounds, such as 3-bromopyridine (B30812) and other halogenated or alkoxy-substituted pyridines.

The vibrational spectrum of this compound can be understood by considering the distinct contributions from its three main structural components: the pyridine ring, the C-Br bond, and the n-butoxy chain.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic absorption bands. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000–3100 cm⁻¹. Ring stretching vibrations, often referred to as C=C and C=N stretching, produce a series of sharp bands in the 1400–1600 cm⁻¹ region. For substituted pyridines, the pattern and position of these bands can be sensitive to the nature and position of the substituents. In-plane and out-of-plane C-H bending vibrations also provide valuable structural information, occurring in the regions of 1000–1300 cm⁻¹ and 700–900 cm⁻¹, respectively.

Carbon-Bromine (C-Br) Vibrations: The C-Br stretching vibration is a key marker for this compound. Due to the heavy mass of the bromine atom, this absorption is expected to occur in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 700 cm⁻¹. In studies of 3-bromopyridine, the C-Br stretching mode has been observed around 701 cm⁻¹. sielc.com

Butoxy Group Vibrations: The n-butoxy group introduces several distinct vibrational signatures. The aliphatic C-H stretching vibrations of the butyl chain (CH₃ and CH₂) are expected to produce strong absorptions in the 2850–2960 cm⁻¹ range. The C-O-C (ether) linkage is characterized by a strong, asymmetric stretching band, typically found between 1260 and 1000 cm⁻¹. For an aryl-alkyl ether like this compound, this C-O stretch is anticipated to be prominent. Additionally, C-H bending vibrations for the methyl and methylene groups will appear around 1465 cm⁻¹ and 1375 cm⁻¹.

By combining these analyses, a theoretical IR spectrum for this compound can be predicted, providing a valuable reference for its identification and characterization.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3000–3100 | C-H Stretch | Pyridine Ring | Medium-Weak |

| 2850–2960 | C-H Stretch | Butyl Chain (-CH₂, -CH₃) | Strong |

| 1400–1600 | C=C, C=N Stretch | Pyridine Ring | Medium-Strong |

| ~1465 | C-H Bend | Butyl Chain (-CH₂) | Medium |

| ~1375 | C-H Bend | Butyl Chain (-CH₃) | Medium |

| 1000–1260 | C-O Stretch | Aryl-Alkyl Ether | Strong |

| 700–900 | C-H Out-of-Plane Bend | Pyridine Ring | Strong |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an essential tool for the analysis and purification of synthetic chemical compounds. For this compound, techniques like High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and column chromatography are indispensable for assessing its purity, identifying potential impurities, and isolating the compound in a high-purity form.

HPLC and UPLC are high-resolution analytical techniques used to separate, identify, and quantify components in a mixture. They are ideally suited for determining the purity of this compound and for monitoring reaction progress during its synthesis.

A typical method for analyzing brominated pyridine derivatives involves reverse-phase (RP) chromatography. sielc.comhelixchrom.comhelixchrom.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 (octadecylsilyl) column is a common and effective choice for the stationary phase due to the compound's moderate polarity.

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient or isocratic elution profile can be optimized to achieve a good separation between the main compound and any related impurities, such as starting materials or by-products. The addition of a small amount of acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution for pyridine-containing compounds by ensuring consistent ionization. sielc.comgoogle.com

Detection is typically performed using an ultraviolet (UV) detector, as the pyridine ring in this compound is a strong chromophore. UPLC, which utilizes smaller particle-sized columns and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC. sielc.com

Table 2: Typical HPLC/UPLC Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, C8 (Reverse-Phase) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water or Methanol / Water | Elution of the analyte. |

| Modifier | 0.1% Formic Acid or 0.1% TFA | Improves peak shape for basic compounds. |

| Elution Mode | Gradient or Isocratic | Optimizes separation of main peak from impurities. |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC); 0.3 - 0.6 mL/min (UPLC) | Controls retention time and resolution. |

| Detector | UV-Vis (e.g., at 254 nm or 270 nm) | Detection and quantification of the analyte. |

| Column Temp. | 25 - 40 °C | Ensures reproducible retention times. |

Column chromatography is a preparative technique widely used for the purification of organic compounds on a larger scale than HPLC. It is a critical step in the synthesis of this compound to isolate it from unreacted starting materials, reagents, and side products.

The most common stationary phase for the purification of moderately polar compounds like this compound is silica (B1680970) gel. arkat-usa.orgorgsyn.orgsemanticscholar.orgnih.gov The separation mechanism is based on the differential adsorption of the components of the mixture to the silica surface. The choice of the mobile phase (eluent) is crucial for achieving effective separation. A solvent system of low to medium polarity, such as a mixture of a nonpolar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is typically employed. arkat-usa.orgorgsyn.orgnih.gov

The purification process begins by dissolving the crude product in a minimal amount of the eluent and loading it onto the top of the silica gel column. The eluent is then passed through the column, and the separated components are collected in fractions. The composition of the fractions is monitored by a suitable analytical technique, most commonly Thin-Layer Chromatography (TLC), to identify and combine the fractions containing the pure product.

Table 3: General Conditions for Column Chromatography Purification of this compound

| Parameter | Description | Typical Implementation |

|---|---|---|

| Stationary Phase | Adsorbent material packed in the column. | Silica Gel (e.g., 230-400 mesh). orgsyn.org |

| Mobile Phase (Eluent) | Solvent or solvent mixture that flows through the column. | Hexane/Ethyl Acetate, Dichloromethane/Hexane mixtures. arkat-usa.orgorgsyn.org |

| Elution Technique | Method of passing the eluent through the column. | Gravity flow or flash chromatography (using pressure). |

| Sample Loading | Introduction of the crude mixture onto the column. | Dry loading (adsorbed on silica) or wet loading (dissolved in eluent). |

| Fraction Collection | Collecting the eluent in separate portions as it exits the column. | Manual or automated fraction collection. |

| Monitoring | Tracking the separation process. | Thin-Layer Chromatography (TLC) with UV visualization. |

Reactivity Profiles and Transformative Functionalization of 3 Bromo 2 Butoxypyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of 3-Bromo-2-butoxypyridine serves as a highly effective handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions at the Bromine Center

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds by coupling an organohalide with an organoboron compound. libretexts.org For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups at the C3-position. The reaction is typically catalyzed by a palladium(0) complex, which is generated in situ from a palladium(II) precursor. libretexts.orgnih.gov The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) center, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The efficiency of the Suzuki-Miyaura coupling of substituted bromopyridines is influenced by the choice of catalyst, ligand, base, and solvent system. researchgate.net For heteroaryl bromides, phosphine (B1218219) ligands such as RuPhos can be particularly effective. nih.gov Potassium organotrifluoroborates are often preferred over boronic acids as they are less prone to protodeboronation, allowing for the use of near stoichiometric amounts. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane/H₂O | Heteroaryltrifluoroborates |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/H₂O | Arylboronic acids |

| PdCl₂(dppf) | dppf (integrated) | Na₂CO₃ | DMF/H₂O | Alkenylboronic esters |

Heck Coupling Reactions

The Heck reaction facilitates the vinylation of aryl halides, providing a direct route to substituted styrenes and other vinylated aromatics. organic-chemistry.org In the context of this compound, this reaction would involve coupling with an alkene, such as styrene (B11656) or an acrylate, to form a new carbon-carbon bond at the C3-position. The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the catalytic cycle. organic-chemistry.orgbeilstein-journals.org While aryl iodides are more reactive, effective protocols for aryl bromides have been developed, often requiring phosphine ligands or N-heterocyclic carbenes (NHCs) to promote the catalytic cycle. beilstein-journals.orgnih.gov The reaction rate and yield can be sensitive to parameters like temperature, solvent polarity, and the choice of base. nih.gov Aqueous media have also been successfully employed, offering a more environmentally benign approach. researchgate.net

Table 2: Typical Parameters for Heck Coupling of Aryl Bromides

| Catalyst/Precatalyst | Ligand/Additive | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Acetonitrile (B52724) | 80-140 °C |

| PdCl₂(PPh₃)₂ | None | NaOAc | DMA | 100-150 °C |

| Pd(OAc)₂ | TBAB (Phase Transfer) | K₂CO₃ | DMF/H₂O | 80-100 °C |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for the synthesis of aryl amines from aryl halides. wikipedia.org This reaction allows for the formation of a C-N bond at the C3-position of this compound by coupling with a primary or secondary amine. The development of sterically hindered and electron-rich phosphine ligands, such as SPhos, has been crucial for achieving high efficiency and broad substrate scope. researchgate.net The reaction typically employs a palladium precursor like Pd(dba)₂ and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu). researchgate.netchemspider.com These conditions are generally applicable to a wide range of aryl and heteroaryl bromides. acsgcipr.org

Table 3: Common Reagents for Buchwald-Hartwig Amination

| Catalyst Source | Ligand | Base | Solvent | Amine Partner |

|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Primary & Secondary Alkyl/Aryl Amines |

| Pd(OAc)₂ | SPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | Anilines, Cyclic Amines |

| PdCl₂(P(o-Tolyl)₃)₂ | P(o-Tolyl)₃ (integrated) | Cs₂CO₃ | Toluene | Secondary Acyclic Amines |

Sonogashira Coupling Reactions (as analogous reactivity for aryl halides)

The Sonogashira coupling reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides to produce disubstituted alkynes. wikipedia.org For this compound, this reaction provides a pathway to 3-alkynyl-2-butoxypyridine derivatives. The classic Sonogashira protocol utilizes a dual catalyst system, consisting of a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst, in the presence of an amine base which also often serves as the solvent. organic-chemistry.org The reaction can be performed under mild conditions and tolerates a wide variety of functional groups on both the alkyne and the aryl halide partner. soton.ac.uk Copper-free Sonogashira protocols have also been developed to circumvent issues related to homocoupling of the alkyne. beilstein-journals.org

Table 4: Key Components for Sonogashira Coupling of Aryl Bromides

| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | PPh₃ (integrated) | Et₃N | THF or DMF |

| PdCl₂(PPh₃)₂ | CuI | PPh₃ (integrated) | i-Pr₂NH | Toluene |

| Pd(OAc)₂ (Copper-free) | None | SPhos | TBAF | THF |

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine (B92270) Core

While cross-coupling reactions functionalize the C-Br bond, the inherent electron-deficient nature of the pyridine ring also allows for reactivity via nucleophilic aromatic substitution (SNAr). wikipedia.org

Aryne-Mediated Functionalization and Regioselectivity

Beyond the standard addition-elimination SNAr mechanism, which is favored by strong electron-withdrawing groups, halo-pyridines can undergo substitution via an elimination-addition mechanism involving a highly reactive hetaryne intermediate. wikipedia.org For this compound, treatment with a very strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), could potentially induce elimination of HBr to form a 3,4-pyridyne intermediate.

The formation of the aryne is the rate-determining step. Once formed, the aryne is rapidly trapped by a nucleophile present in the reaction mixture. The regioselectivity of the nucleophilic attack on the unsymmetrical 3,4-pyridyne is dictated by both electronic and steric factors. The butoxy group at the C2 position exerts an inductive electron-withdrawing effect, which would favor nucleophilic attack at the C4 position to place the resulting negative charge further from the electronegative oxygen atom. However, steric hindrance from the adjacent butoxy group could favor attack at the C3 position. The precise regiochemical outcome would depend on the specific nucleophile and reaction conditions employed. This pathway offers a distinct strategy for introducing substituents adjacent to the original position of the bromine atom, complementing the direct functionalization achieved through cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) Strategies for Pyridine Ring Functionalization

Electrophilic aromatic substitution (EAS) on the pyridine ring is inherently challenging due to the electron-deficient nature of the heterocycle. rsc.org The nitrogen atom withdraws electron density, deactivating the ring towards attack by electrophiles. This deactivation is most pronounced at the C-2, C-4, and C-6 positions. The reaction mechanism involves the attack of the aromatic ring on an electrophile to form a positively charged intermediate known as an arenium ion, followed by deprotonation to restore aromaticity. wikipedia.orglibretexts.org The first step, which disrupts aromaticity, is typically the rate-determining step. masterorganicchemistry.com

For this compound, the regiochemical outcome of an EAS reaction is governed by the combined directing effects of the substituents and the pyridine nitrogen.

Pyridine Nitrogen: Strongly deactivating, especially at the α (C-2, C-6) and γ (C-4) positions.

2-Butoxy Group: This is an alkoxy group, which is strongly activating and ortho-, para-directing through resonance donation of its lone pair electrons. wikipedia.org It will direct incoming electrophiles to the C-3 and C-5 positions.

3-Bromo Group: Halogens are deactivating via induction but are ortho-, para-directing through resonance. lumenlearning.com The bromine atom will direct incoming electrophiles to the C-2, C-4, and C-6 positions.

Considering these competing effects, the C-5 position emerges as the most probable site for electrophilic attack. The powerful activating and directing effect of the 2-butoxy group towards C-5, combined with the deactivation of the C-4 and C-6 positions by both the nitrogen atom and the inductive effect of the bromine, makes C-5 the most nucleophilic carbon. The C-3 and C-2 positions are already substituted. Therefore, reactions such as nitration, halogenation, and sulfonation would be expected to yield predominantly the 5-substituted product.

C-H Functionalization Approaches on Pyridine Derivatives

Direct C-H functionalization has become a powerful tool for modifying heterocyclic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org Despite the challenges posed by the electron-poor nature of the pyridine ring, significant progress has been made in developing catalytic systems for its selective C-H functionalization. beilstein-journals.orgresearchgate.net

For a substrate like this compound, several C-H functionalization strategies could be envisioned:

C-4 Functionalization: Research has shown that pyridines bearing electron-withdrawing groups at the 3-position can undergo palladium-catalyzed C-4 arylation. nih.gov The bromine atom at C-3 acts as such a group, potentially directing arylation to the C-4 position. The acidity of the C-4 proton is increased by the adjacent electron-withdrawing bromine, facilitating its activation. nih.gov

C-6 Functionalization: The nitrogen atom in the pyridine ring can act as a directing group, guiding a transition metal catalyst to cleave the C-H bond at the ortho C-6 position. rsc.org This chelation-assisted approach is a highly effective method for functionalizing unreactive C-H bonds. rsc.org Various transition metals, including palladium, rhodium, and iridium, have been employed for C-2 (and by extension, C-6) functionalization of pyridines. beilstein-journals.orgnih.gov The steric bulk of the 2-butoxy group might influence the efficiency of this approach.

C-5 Functionalization: While less common, methods for C-3/C-5 functionalization are emerging. For instance, palladium-catalyzed C-3 alkenylation of pyridines has been developed, though this is often less selective than functionalization at other positions. nih.gov Given the electronic activation at C-5 by the butoxy group, specific catalytic systems might favor this position.

The choice of catalyst, ligand, and reaction conditions is crucial for controlling the regioselectivity of these transformations.

| Reaction Type | Pyridine Substrate | Catalyst/Reagents | Position Functionalized | Product Yield (%) |

| C-4 Arylation | 3-Chloropyridine | Pd(OAc)2/P(n-Bu)Ad2, Cs2CO3 | C-4 | 82 |

| C-3 Alkenylation | Pyridine | Pd(OAc)2/1,10-phenanthroline, Ag2CO3 | C-3 | 75 |

| C-2 Alkylation | Pyridine | [Y(CH2SiMe3)2(THF)2][BPh4] | C-2 | 95 |

| C-6 Arylation | 2-Phenylpyridine | Pd(OAc)2, K2CO3 | C-6 | 98 |

Table 2. Representative Examples of Catalytic C-H Functionalization of Pyridine Derivatives. Data sourced from various studies on pyridine functionalization. beilstein-journals.orgnih.govnih.gov

Reactivity of the Butoxy Side Chain towards Chemical Transformations

The 2-butoxy group in this compound is an ether linkage, which imparts its own characteristic reactivity to the molecule. While generally stable, this group can participate in several important chemical transformations.

Ether Cleavage: Like other alkyl aryl ethers, the C-O bond of the butoxy group can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would convert the 2-butoxy group into a 2-hydroxyl group, yielding 3-bromo-pyridin-2-one, which exists in equilibrium with its 2-hydroxypyridine (B17775) tautomer.

O-to-N-Alkyl Migration: A synthetically valuable reaction for 2-alkoxypyridines is the catalyzed O-to-N-alkyl migration to form N-alkylpyridones. An Iridium(I) complex has been shown to effectively catalyze this transformation for 2-alkoxypyridines bearing secondary alkyl groups, proceeding via C-O bond cleavage. This provides a direct route to N-butyl-3-bromo-pyridin-2-one from this compound.

Nucleophilic Displacement: The 2-alkoxy group can be displaced by strong nucleophiles, particularly when the reaction is promoted by a Lewis acid. For example, 2-alkoxypyridines have been converted into 2-aminopyridines through a Lewis acid-catalyzed nucleophilic displacement reaction with various amines. nih.gov This allows for the direct introduction of an amino group at the C-2 position, replacing the butoxy moiety.

Side-Chain Oxidation/Halogenation: While reactions involving the ether linkage are more common, the butyl chain itself possesses reactive C-H bonds. The methylene (B1212753) group adjacent to the ether oxygen (the benzylic-like position) is activated towards radical reactions. Under appropriate conditions, such as with N-bromosuccinimide (NBS) and a radical initiator, radical bromination could potentially occur at this position. Further oxidation of the side chain is also a possibility, though it would likely require specific and potentially harsh oxidizing agents.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies focusing specifically on the compound This compound are not presently available. Consequently, the specific data required to populate the requested article sections—including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping for this exact molecule—could not be located.

To generate a scientifically accurate and verifiable article as per the specified outline, dedicated computational research on this compound would be required. The existing literature provides extensive studies on related pyridine derivatives, such as 3-bromo-2-hydroxypyridine (B31989) and other substituted pyridines, which utilize the methodologies requested. However, the significant structural and electronic differences between a butoxy group (-OC₄H₉) and a hydroxyl group (-OH) or other substituents mean that data from these related compounds cannot be accurately extrapolated to this compound.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables while adhering to the strict subject matter constraint.

Theoretical and Computational Investigations of 3 Bromo 2 Butoxypyridine Systems

Reactivity Indices and Molecular Electrostatic Potential (MEP) Mapping

Analysis of Chemical Hardness and Electrophilicity Indices

Chemical hardness (η) and the global electrophilicity index (ω) are fundamental concepts in Density Functional Theory (DFT) that help in predicting the reactivity of a molecule. Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution, while the electrophilicity index quantifies its ability to accept electrons.

Due to the absence of specific experimental or computational data for 3-bromo-2-butoxypyridine, we can analyze the computed values for a structurally related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, to draw parallels. A DFT study on this molecule provides the following quantum chemical parameters:

| Parameter | Value |

| Chemical Potential (μ) | -3.1033 eV |

| Chemical Hardness (η) | 2.3591 eV |

| Global Electrophilicity Index (ω) | 2.043 eV |

| Electronegativity (χ) | 3.1033 eV |

| Softness (S) | 0.4239 eV⁻¹ |

Data sourced from a DFT study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine.

Mapping of Charge Distribution and Nucleophilic/Electrophilic Sites

The charge distribution within a molecule is crucial for identifying its reactive sites. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

A theoretical investigation of the closely related 3-bromo-2-hydroxypyridine (B31989) revealed insights into its MEP. sciforum.net For this compound, a similar analysis would be expected to show a negative potential around the nitrogen atom of the pyridine (B92270) ring, making it a likely site for protonation and other electrophilic interactions. The bromine atom, due to its electronegativity, would create a region of positive potential on the adjacent carbon atom (C3), marking it as a primary site for nucleophilic attack. The butoxy group, being electron-donating, would increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to its point of attachment.

Fukui functions provide a more quantitative method for identifying nucleophilic and electrophilic sites. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. A high value of f+(r) indicates a good site for nucleophilic attack, while a high value of f-(r) suggests a favorable site for electrophilic attack. For this compound, it is predicted that the carbon atom attached to the bromine (C3) would exhibit a high f+(r) value, while the nitrogen atom would have a high f-(r) value.

Reaction Mechanism Elucidation via Advanced Computational Modeling

Transition State Analysis and Identification of Reaction Pathways

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying transition states and mapping out the lowest energy reaction pathways. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNA r), where a nucleophile replaces the bromine atom.

The generally accepted mechanism for SNA r involves the formation of a Meisenheimer complex, a negatively charged intermediate. researchgate.net However, computational studies have shown that for some systems, the reaction can proceed through a concerted mechanism where bond formation and bond-breaking occur simultaneously. researchgate.net The specific pathway is influenced by the nature of the substrate, the nucleophile, and the solvent.

For a hypothetical SNA r reaction on this compound, transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The geometry and energy of this transition state would provide crucial information about the reaction barrier and the feasibility of the reaction. The presence of the butoxy group at the 2-position would likely influence the stability of the transition state through steric and electronic effects.

Elucidation of Solvent Effects on Reaction Selectivity and Rate

Solvent effects can significantly impact the rate and selectivity of chemical reactions. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

A DFT study on 3-halopyridines (including 3-bromopyridine) in various solvents demonstrated that the solvent environment affects the molecular geometry and vibrational frequencies. In the context of a reaction, the solvent can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the activation energy.

For the SNA r of this compound, polar solvents would be expected to stabilize the charged transition state more effectively than nonpolar solvents, thus accelerating the reaction. Computational studies modeling the reaction in different solvents would involve calculating the free energy of activation in each environment. The results would provide a quantitative understanding of how the solvent influences the reaction kinetics. For instance, the activation barrier for the reaction would likely be lower in a polar protic solvent like ethanol (B145695) compared to a nonpolar solvent like toluene, due to the stabilization of the departing bromide ion through hydrogen bonding.

Advanced Applications of 3 Bromo 2 Butoxypyridine in Complex Organic Synthesis

Role as a Versatile Building Block in Multi-Step Synthetic Sequences

3-Bromo-2-butoxypyridine is a valuable starting material in multi-step synthetic sequences, primarily due to the reactivity of the C-Br bond. This bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 3-position of the pyridine (B92270) core. These reactions are fundamental to building molecular complexity.

Key cross-coupling reactions involving 3-bromo-2-alkoxypyridine analogues, which are applicable to this compound, include:

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron reagent (such as a boronic acid or ester) to form a new carbon-carbon bond. This method is widely used to synthesize biaryl and heteroaryl compounds. For instance, the coupling of a 3-bromopyridine (B30812) derivative with an arylboronic acid, catalyzed by a palladium complex, is a standard procedure for creating substituted phenylpyridines. illinois.edulibretexts.orgwikipedia.orgmdpi.com

Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgscirp.orgwikipedia.org This is a powerful method for synthesizing aryl-alkyne structures, which are important intermediates for various pharmaceuticals and organic materials. ucsb.eduresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between the bromopyridine and an amine. chemspider.comwikipedia.orgacsgcipr.org This is a crucial transformation for the synthesis of a wide range of biologically active compounds containing arylamine moieties. researchgate.netnih.gov

The butoxy group at the 2-position can influence the reactivity of the 3-bromo position and can be strategically retained or modified in subsequent synthetic steps. Its presence can enhance the solubility of intermediates in organic solvents, facilitating purification processes.

| Cross-Coupling Reaction | Reactants | Catalyst System | Bond Formed | Typical Product |

| Suzuki-Miyaura | This compound, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) | 3-Aryl-2-butoxypyridine |

| Sonogashira | This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) | 3-Alkynyl-2-butoxypyridine |

| Buchwald-Hartwig | This compound, Amine | Pd catalyst, Ligand, Base | C-N (Aryl-Amine) | 3-Amino-2-butoxypyridine |

Integration into the Synthesis of Complex Heterocyclic Scaffolds

The this compound moiety is a key component in the synthesis of more complex, often fused, heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals.

One common strategy involves an initial cross-coupling reaction at the 3-position, followed by intramolecular cyclization reactions. For example, a Sonogashira coupling can introduce an alkyne substituent, which can then undergo a cyclization reaction with a suitably placed functional group to form a fused ring system, such as a furo[3,2-b]pyridine (B1253681) or a related heterocycle.

Furthermore, the nitrogen atom of the pyridine ring can participate in cyclization reactions. The butoxy group, being electron-donating, can influence the nucleophilicity of the ring nitrogen, which can be a critical factor in certain cyclization strategies.

The synthesis of polycyclic aromatic compounds can be achieved through sequential cross-coupling reactions. For instance, a Suzuki coupling at the 3-position could be followed by further functionalization and a subsequent intramolecular cyclization to build complex, rigid molecular frameworks.

| Starting Material | Key Reactions | Resulting Heterocyclic Scaffold |

| This compound | Sonogashira coupling, Intramolecular cyclization | Furo[3,2-b]pyridine derivatives |

| This compound | Suzuki coupling, Functional group manipulation, Intramolecular cyclization | Benzofuro[3,2-b]pyridine derivatives rsc.org |

| This compound | Buchwald-Hartwig amination, Intramolecular cyclization | Dihydropyridopyrazines researchgate.net |

Precursor in the Development of Fine Chemicals and Chemical Intermediates for Advanced Materials

The derivatives of this compound serve as crucial precursors for fine chemicals and advanced materials. The ability to introduce a wide range of functional groups through cross-coupling reactions allows for the tailoring of molecular properties for specific applications.

For example, the synthesis of liquid crystalline materials can be achieved by incorporating the 2-butoxypyridine (B1266424) core into larger, rigid molecular structures. The butoxy group can contribute to the desired mesomorphic properties. Research on analogous 2-methoxypyridine (B126380) derivatives has shown that such compounds can exhibit liquid crystalline phases. rsc.org

In the field of organic electronics, pyridine-containing conjugated polymers are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can be used as a monomer in polymerization reactions, such as Suzuki polycondensation, to create well-defined conjugated polymers with tunable electronic and optical properties. The butoxy side chain can enhance the solubility of the resulting polymers, which is crucial for their processing from solution.

Furthermore, derivatives of this compound can be used to synthesize functional dyes and pigments. The extended conjugation systems that can be built from this starting material can lead to compounds with strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum.

Exploration in Catalysis and Ligand Design for Organometallic Reactions

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to the excellent coordinating ability of the pyridine nitrogen atom. This compound and its derivatives can be employed in the design of novel ligands for organometallic reactions.

The substitution pattern of the pyridine ring significantly influences the electronic and steric properties of the resulting metal complexes. The butoxy group at the 2-position can sterically influence the coordination environment around a metal center.

Derivatives of this compound can be transformed into multidentate ligands. For instance, after a cross-coupling reaction at the 3-position, the resulting substituted 2-butoxypyridine can act as a bidentate ligand if the introduced substituent also contains a coordinating atom. Such ligands are valuable in the development of new catalysts for a variety of organic transformations. The synthesis of pyridine-dicarboxamide derivatives, for example, leads to effective chelating ligands for various metal cations. mdpi.com

Future Research Directions and Emerging Methodologies in 3 Bromo 2 Butoxypyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-Bromo-2-butoxypyridine and its derivatives is traditionally reliant on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of greener and more sustainable practices. Researchers are increasingly focusing on metal-catalyzed and microwave-assisted reactions to improve efficiency and reduce environmental impact. nih.gov For instance, the development of cascade reactions, which combine multiple synthetic steps into a single operation, offers a promising route to highly substituted pyridines with minimal purification steps. nih.gov

Future methodologies will likely leverage earth-abundant metal catalysts and explore solvent-free or aqueous reaction conditions. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to the design of next-generation synthetic routes to this compound.

Exploration of Unconventional Reaction Pathways and Regioselectivity Control

The functionalization of the pyridine (B92270) ring in this compound at positions other than those dictated by classical electronic effects presents a significant challenge. Future research will delve into unconventional reaction pathways to achieve novel substitution patterns. One promising strategy involves the temporary disruption of the pyridine's aromaticity to enable reactions at typically unreactive sites, such as the meta-position. acs.org

Furthermore, photocatalytic methods are emerging as powerful tools for C-H amination, offering a direct way to install nitrogen-containing functional groups onto the pyridine core with high regioselectivity. acs.org The precise control of regioselectivity in the functionalization of 2-alkoxypyridines is a key area of investigation, with computational studies providing valuable insights into the factors governing reaction outcomes. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

Machine learning models are also being developed to predict the outcomes of chemical reactions with increasing accuracy. nips.ccnih.govnih.gov By training on large datasets of known reactions, these models can predict the major products of a reaction, identify potential side products, and even suggest optimal reaction conditions. This predictive power will significantly accelerate the discovery and development of new synthetic methodologies for this compound.

Application of Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. The application of advanced spectroscopic techniques, such as in-situ FT-IR and Raman spectroscopy, will provide real-time insights into the transformations occurring during the synthesis and functionalization of this compound. mdpi.comnih.govrsc.orgsemanticscholar.org

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will continue to be an indispensable tool for elucidating reaction pathways, predicting transition state geometries, and understanding the factors that control reactivity and selectivity. osu.edumdpi.comresearchgate.netnih.gov The synergy between experimental and computational approaches will enable a deeper mechanistic understanding, paving the way for the rational design of more efficient and selective reactions.

Expanding the Scope of Functionalization for Diverse Chemical Architectures

The bromine atom and the butoxy group on the this compound ring serve as versatile handles for a wide range of chemical transformations. Future research will focus on expanding the repertoire of reactions that can be performed on this scaffold to generate a diverse array of chemical architectures. This includes the development of novel cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds at the 3-position.

Furthermore, methods for the selective functionalization of the pyridine ring at other positions, while preserving the existing substituents, will be a key area of exploration. The ability to precisely modify the this compound core will open up new avenues for the synthesis of complex molecules with potential applications in various fields of chemical science.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-butoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl or halide group at the 2-position of pyridine with a butoxy group under basic conditions (e.g., KOH/EtOH) can yield the butoxypyridine scaffold. Bromination at the 3-position can then be achieved using N-bromosuccinimide (NBS) in a solvent like DMF or CCl₄. Reaction temperature (0–80°C) and stoichiometry (1:1.2 pyridine derivative:NBS) significantly impact yield, with higher temperatures favoring faster kinetics but risking side reactions like over-bromination . Purification via column chromatography (silica gel, hexane/EtOAc) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should be prioritized?

- Methodological Answer :

- NMR : H NMR will show characteristic peaks for the butoxy chain (δ 0.9–1.7 ppm for CH₃ and CH₂ groups) and pyridine protons (δ 7.5–8.5 ppm). The deshielding effect of bromine at C3 will split adjacent proton signals.

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 230.0 (C₉H₁₂BrNO⁺). Fragmentation patterns will include loss of the butoxy group (C₄H₉O, ~73 Da).

- IR : Stretching vibrations for C-Br (~600 cm⁻¹) and C-O (1250 cm⁻¹) are critical .

Q. How does the butoxy substituent influence the solubility and stability of this compound in common solvents?

- Methodological Answer : The butoxy group enhances solubility in non-polar solvents (e.g., hexane, DCM) compared to unsubstituted bromopyridines. However, polar aprotic solvents (DMF, DMSO) are preferred for reactions due to improved stability of intermediates. Stability studies in DMSO at 25°C show <5% decomposition over 72 hours, but acidic/basic conditions may hydrolyze the ether linkage .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound via cross-coupling reactions?

- Methodological Answer : The bromine at C3 is electronically activated for Suzuki-Miyaura couplings. To avoid competing reactions at the butoxy group:

- Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts, which favor aryl-bromide activation over ethers.

- Optimize base selection (e.g., K₂CO₃ for mild conditions) and solvent (toluene/EtOH) to suppress nucleophilic attack on the butoxy chain.

- Computational modeling (DFT) predicts activation barriers for competing pathways, guiding ligand selection .

Q. How can computational tools predict the reactivity of this compound in multi-step syntheses?

- Methodological Answer : Retrosynthetic analysis using databases like Reaxys or Pistachio identifies feasible precursors (e.g., 2-butoxypyridine). DFT calculations (Gaussian, ORCA) model transition states for bromination or cross-coupling, revealing steric effects from the butoxy group. Machine learning platforms (e.g., IBM RXN) predict reaction yields under varying conditions, reducing trial-and-error .

Q. What contradictions exist in reported biological activity data for brominated pyridines, and how can they be resolved?

- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 2–50 µg/mL) may arise from assay variations (broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and metabolomic profiling (LC-MS) of bacterial responses can clarify mechanisms. For example, the butoxy group may enhance membrane penetration but reduce target binding affinity compared to smaller substituents .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity >98%?

- Methodological Answer : Key issues include:

- Byproduct Formation : Over-bromination at C5/C6 positions. Use low-temperature bromination (0°C) and in-situ quenching with Na₂S₂O₃.

- Purification : Switch from column chromatography to recrystallization (hexane/EtOAc) for large batches. Purity is verified via HPLC (C18 column, 90:10 H₂O/ACN, retention time ~8.2 min) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.